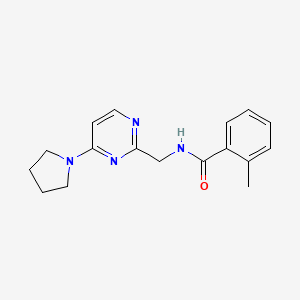![molecular formula C9H6N2O5 B2536292 Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate CAS No. 1083196-30-8](/img/structure/B2536292.png)
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C9H6N2O5 and a molecular weight of 222.16 g/mol . This compound is characterized by the presence of a furo[2,3-b]pyridine ring system, which is a fused heterocyclic structure containing both furan and pyridine rings. The nitro group at the 5-position and the ester group at the 2-position of the pyridine ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with furan-2-carbaldehyde in the presence of a base, followed by nitration and esterification steps . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization or chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-nitrofurano[2,3-b]pyridine-2-carboxylate
- Methyl 5-nitrothieno[2,3-b]pyridine-2-carboxylate
- Methyl 5-nitroindolo[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is unique due to its specific furo[2,3-b]pyridine ring system, which imparts distinct chemical and biological properties. The presence of both nitro and ester groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(12)7-3-5-2-6(11(13)14)4-10-8(5)16-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMSASCUQOAXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2O1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)
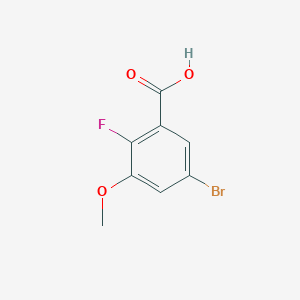
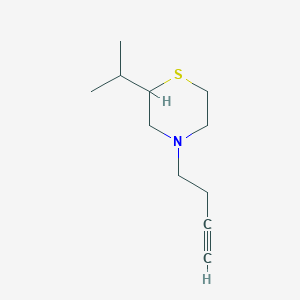
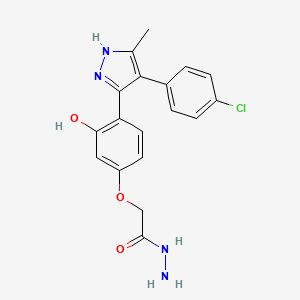
![N-(2-chlorophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2536220.png)
![3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2536221.png)
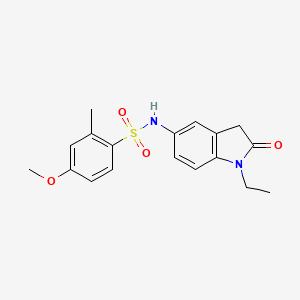
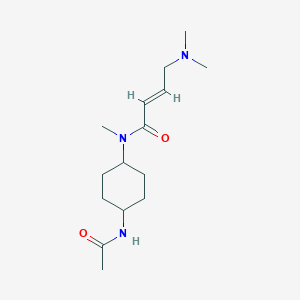
![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2536225.png)

![6-(2-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2536227.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide](/img/structure/B2536229.png)
![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2536230.png)
